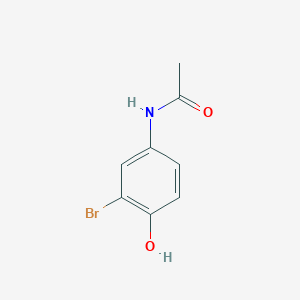
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
Descripción general
Descripción
“9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine” is a chemical compound with the molecular formula C18H21N . It is also known by its IUPAC name, 9,9-dimethyl-2-(propan-2-yl)-9,10-dihydroacridine .
Molecular Structure Analysis
The molecular structure of “9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine” consists of a three-ring system with two benzene rings fused to a central nitrogen-containing ring . The molecule has a total of 18 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
OLED Applications
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine and its derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs). Studies have focused on synthesizing efficient blue thermally activated delayed fluorescence (TADF) emitters by incorporating bulky acridine moieties. The bulky acridine donors provide the molecules with rigid structures, leading to high photoluminescent quantum yields and the realization of solution-processed OLEDs with blue emissions. Such advancements demonstrate the potential of acridine derivatives in developing high-efficiency OLEDs with desirable color emissions (Chen et al., 2021).
Photocatalysis in Environmental Remediation
Acridine derivatives, including those related to 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine, have been applied as photocatalysts in environmental remediation processes. Research has shown that these compounds can act as efficient and stable photocatalysts for the reductive dechlorination of chlorinated organic compounds, such as p-chlorobiphenyl, in the presence of sodium borohydride. This photocatalytic activity highlights the potential of acridine derivatives in addressing environmental pollution through the detoxification of hazardous substances (Ishikawa & Fukuzumi, 1990).
Photophysics and Photochemistry
The photoinduced behaviors of acridine derivatives are of significant interest in the fields of photophysics and photochemistry. Studies have investigated the electron-donating properties of acridine compounds and their role in electron-transfer oxidation reactions. Such investigations provide insights into the fundamental mechanisms governing the photophysical and photochemical properties of acridine derivatives, contributing to the development of novel materials for optical and electronic applications (Fukuzumi & Tokuda, 1992).
Advanced Material Synthesis
Research on acridine derivatives has extended to the synthesis of advanced materials with potential applications in electronics and photonics. For instance, the design of new donor moieties based on dihydroacridine structures has led to the development of thermally activated delayed fluorescence (TADF) emitters. These emitters exhibit promising properties for use in solution-processable OLEDs, showcasing the versatility of acridine derivatives in material science (Liu et al., 2020).
Propiedades
IUPAC Name |
9,9-dimethyl-2-propan-2-yl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-12(2)13-9-10-17-15(11-13)18(3,4)14-7-5-6-8-16(14)19-17/h5-12,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXQUJDDGXZCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979682 | |
| Record name | 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
CAS RN |
63451-42-3 | |
| Record name | 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDRO-9,9-DIMETHYL-2-(1-METHYLETHYL)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSZ85ORP3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)
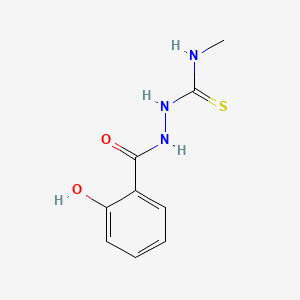
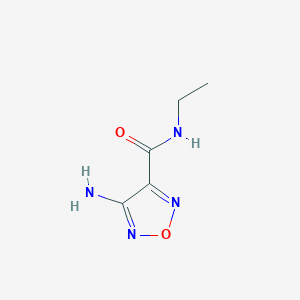

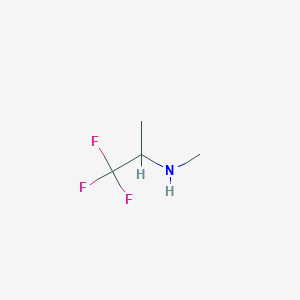
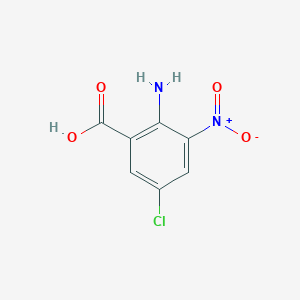
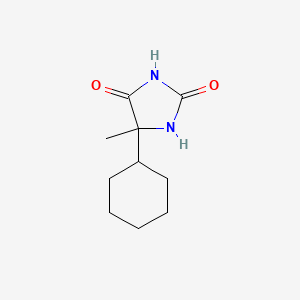
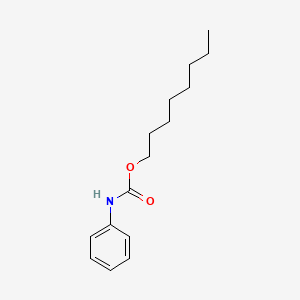
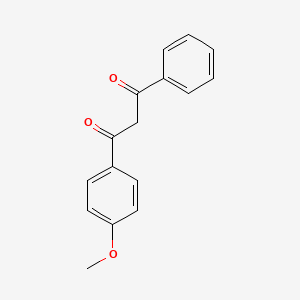
![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)

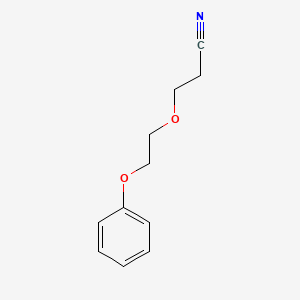
![N-[2-Carboxy-1-(3-nitrophenyl)ethyl]phthalimide](/img/structure/B3055173.png)
